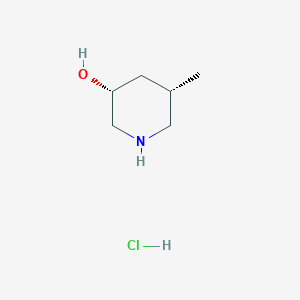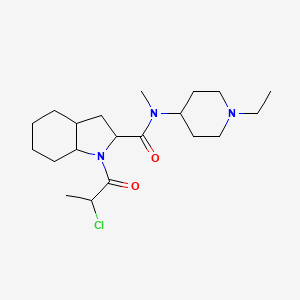
4-Propionylamino-furazan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propionylamino-furazan-3-carboxylic acid is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the reductive opening of the 1,2,4-oxadiazole ring in 4-R derivatives of (1,2,4-oxadiazol-3-yl)furazans by the action of hydrazine . The starting 1,2,4-oxadiazoles were synthesized from 4-aminofurazan-3-carboxylic acid amidoxime .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H7N3O4 . More detailed structural analysis may require techniques such as X-ray single crystal diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. One of the characteristic properties of the 1,2,4-oxadiazole ring, which is part of the compound, is the facile cleavage of the N–O π-bond, enabling easy transformation of this ring to other heterocyclic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 185.14 and a molecular formula of C6H7N3O4 . Further details about its physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
A New Preparative Method for Amidrazones :A study by Stepanov et al. (2015) presents an alternative method for preparing 4-R-furazan-3-carboxylic acid amidrazones through the reductive opening of the 1,2,4-oxadiazole ring. This method enables the synthesis of derivatives with various substitutions, indicating its utility in creating novel compounds for further research applications (Stepanov et al., 2015).
Energetic Materials
Highly Energetic Furazan Derivatives :Tang et al. (2015) synthesized 3,4-di(nitramino)furazan, a highly energetic compound with potential applications in explosives. The study highlights the structural stabilization through nitrogen-rich salts, showcasing the potential of furazan derivatives in developing safer and more powerful energetic materials (Tang et al., 2015).
Insensitive Energetic Materials :Yu et al. (2017) focused on synthesizing insensitive energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan. These materials demonstrated moderate thermal stabilities and insensitivity towards impact and friction, suggesting their applicability in safer energetic formulations (Yu et al., 2017).
Synthetic Methodologies
Intramolecular Cycloaddition for Isoindolo[2,1-b][2]benzazepines :Zubkov et al. (2004) developed an efficient approach to isoindolo[2,1-b][2]benzazepines through intramolecular cycloaddition, starting from acylation of 4-α-furyl-4-N-benzylaminobut-1-enes. This method extends the scope of furazan-based compounds in synthesizing complex heterocyclic systems with potential pharmaceutical applications (Zubkov et al., 2004).
Synthesis of 4,5-Substituted-4H-1,2,4-Triazole-3-thiol Derivatives :Research by Cansiz et al. (2004) involved the synthesis of new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives starting from furan-2-carboxylic acid hydrazide. The chemical properties of these compounds were thoroughly investigated, illustrating the versatility of furazan-3-carboxylic acid derivatives in heterocyclic chemistry (Cansiz et al., 2004).
Safety and Hazards
Orientations Futures
The future directions of research involving 4-Propionylamino-furazan-3-carboxylic acid could include its use as a promising furazan-based cation in desensitizing energetic compounds . This suggests potential applications in the development of new-generation energetic compounds that are safer and less costly than sensitive energetic compounds .
Propriétés
IUPAC Name |
4-(propanoylamino)-1,2,5-oxadiazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-2-3(10)7-5-4(6(11)12)8-13-9-5/h2H2,1H3,(H,11,12)(H,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKOBMSWDMCGRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NON=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride](/img/no-structure.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-3,3-dimethylpiperidine-1-carboxylate](/img/structure/B2810012.png)
![2-Azabicyclo[2.2.1]heptan-2-yl(indolizin-2-yl)methanone](/img/structure/B2810014.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2810019.png)
![N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2810021.png)




![2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2810028.png)
